pan-KRAS-IN-7 -

pan-KRAS-IN-7

Catalog Number: EVT-12516660
CAS Number:
Molecular Formula: C48H61N7O7S
Molecular Weight: 880.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pan-KRAS-IN-7 falls under the category of small molecule inhibitors. It is classified as a pan-KRAS inhibitor due to its ability to inhibit multiple KRAS mutant forms without specificity. This classification is particularly significant because traditional inhibitors often target specific mutations (e.g., G12C), limiting their efficacy across diverse cancers.

Synthesis Analysis

Methods and Technical Details

The synthesis of pan-KRAS-IN-7 involves structure-based drug design techniques that optimize interactions with the KRAS protein. The process typically begins with the modification of existing KRAS inhibitors, such as the covalent KRAS G12C inhibitor BI-0474. By removing the covalent warhead and employing non-covalent interactions, researchers have developed compounds that can inhibit various KRAS mutants effectively.

  1. Optimization Process:
    • Initial compounds undergo modifications to enhance binding affinity.
    • Structure-activity relationship studies guide the introduction of functional groups that improve interaction with key residues in the KRAS protein.
    • Crystallography studies confirm binding modes and interactions at the molecular level.
  2. Purification Techniques:
    • Proteins involved in the synthesis are purified using nickel affinity chromatography and gel filtration methods, ensuring high purity for subsequent assays .
Molecular Structure Analysis

Structure and Data

The molecular structure of pan-KRAS-IN-7 is characterized by specific functional groups that facilitate its interaction with KRAS. The compound's design focuses on maximizing contact with critical residues in the KRAS protein, particularly those involved in nucleotide binding and effector recruitment.

  1. Key Structural Features:
    • The compound typically features a piperazine moiety that interacts with residues E62 and D92 within the Switch II motif.
    • Additional modifications may include a pyrimidine linker that enhances ionic interactions with nearby amino acids, contributing to its potency .
  2. Crystallographic Data:
    • High-resolution structures reveal detailed interactions between pan-KRAS-IN-7 and KRAS, providing insights into how structural changes affect its inhibitory activity.
Chemical Reactions Analysis

Reactions and Technical Details

Pan-KRAS-IN-7 undergoes several chemical reactions during its synthesis and biological evaluation:

  1. Nucleotide Exchange Assays:
    • These assays assess the compound's ability to inhibit nucleotide exchange on KRAS by monitoring fluorescence changes in nucleotide binding assays .
  2. Inhibition Studies:
    • The compound is tested against various cell lines expressing different KRAS mutations to evaluate its inhibitory effects on cell proliferation and signaling pathways.
  3. Degradation Mechanisms:
    • Some studies explore how pan-KRAS-IN-7 might induce degradation of KRAS proteins through proteasomal pathways, enhancing its therapeutic efficacy against oncogenic signaling .
Mechanism of Action

Process and Data

The mechanism of action for pan-KRAS-IN-7 involves several key processes:

  1. Inhibition of Oncogenic Signaling:
    • By binding to KRAS, pan-KRAS-IN-7 prevents the activation of downstream signaling pathways that promote cell proliferation and survival.
  2. Induction of Protein Degradation:
    • Recent developments indicate that certain formulations can promote the degradation of mutant KRAS proteins through targeted ubiquitination mechanisms, further reducing oncogenic activity .
  3. Impact on Cellular Signaling:
    • The compound effectively inhibits signaling pathways such as MAPK/ERK, leading to reduced tumor growth in preclinical models.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of pan-KRAS-IN-7 are crucial for its function as an effective therapeutic agent:

  1. Solubility:
    • The compound's solubility in aqueous solutions is essential for bioavailability; modifications may enhance this property.
  2. Stability:
    • Stability studies ensure that the compound remains effective over time under physiological conditions.
  3. Molecular Weight and LogP:
    • These parameters influence pharmacokinetics and distribution within biological systems.
Applications

Scientific Uses

Pan-KRAS-IN-7 has significant potential applications in cancer therapy:

Properties

Product Name

pan-KRAS-IN-7

IUPAC Name

(2R,3S)-N-[(7S,13S)-21-ethyl-20-[5-[3-[(3S)-3-(hydroxymethyl)morpholin-4-yl]prop-1-ynyl]-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide

Molecular Formula

C48H61N7O7S

Molecular Weight

880.1 g/mol

InChI

InChI=1S/C48H61N7O7S/c1-8-54-40-14-13-32-20-34(40)36(44(54)35-19-31(23-49-43(35)30(4)60-7)11-9-15-53-17-18-61-25-33(53)24-56)22-48(5,6)27-62-47(59)37-12-10-16-55(52-37)46(58)38(21-41-50-39(32)26-63-41)51-45(57)42-28(2)29(42)3/h13-14,19-20,23,26,28-30,33,37-38,42,52,56H,8,10,12,15-18,21-22,24-25,27H2,1-7H3,(H,51,57)/t28-,29+,30-,33-,37-,38-,42?/m0/s1

InChI Key

OXNMDFCABBFAJZ-OPEARJKLSA-N

Canonical SMILES

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOCC7CO)C(C)OC)(C)C)NC(=O)C8C(C8C)C

Isomeric SMILES

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOC[C@@H]7CO)[C@H](C)OC)(C)C)NC(=O)C8[C@@H]([C@@H]8C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.